N-(5-Amino-2-methoxyphenyl)nicotinamide chemical structure
N-(5-Amino-2-methoxyphenyl)nicotinamide chemical structure
The following technical guide details the chemical structure, synthesis, and application of N-(5-Amino-2-methoxyphenyl)nicotinamide , a specialized intermediate and pharmacophore scaffold used in medicinal chemistry.
[1][2]
Executive Summary
N-(5-Amino-2-methoxyphenyl)nicotinamide is a bifunctional organic scaffold integrating a nicotinamide (Vitamin B3) core with a substituted aniline moiety.[1][2] This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors). Its structure features a pyridine ring capable of hydrogen bonding within enzyme active sites (e.g., the hinge region of kinases) and a free amine handle at the meta position relative to the amide linkage, enabling further derivatization into ureas, amides, or heterocycles.
-
Chemical Formula: C
H N O [2] -
Key Functionality: H-bond acceptor (Pyridine), H-bond donor/acceptor (Amide), Nucleophilic handle (Primary Amine), Solubility enhancer (Nicotinamide moiety).
Chemical Architecture & SAR Analysis
Structural Connectivity
The molecule consists of two primary domains linked by an amide bond:
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Nicotinoyl Domain (Ring A): A pyridine-3-carbonyl group.[1][2] This moiety mimics the adenine ring of ATP in many kinase inhibitors, forming critical hydrogen bonds with the hinge region of the target protein.
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Aniline Domain (Ring B): A 2-methoxy-5-aminophenyl group.[1][2]
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C1 (Amide linkage): Connects to the nicotinoyl group.[2]
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C2 (Methoxy group): The -OCH3 group acts as an electron-donating group (EDG), increasing the electron density of the phenyl ring and often improving metabolic stability or inducing a specific conformational twist (atropisomerism) in the final drug molecule.[2]
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C5 (Primary Amine): The -NH2 group is the reactive "warhead" or "linker" site.[1][2] In drug synthesis, this amine is typically reacted with electrophiles (e.g., isocyanates, acid chlorides) to attach a "tail" that extends into the solvent-exposed region or hydrophobic pocket of the protein target.
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Physicochemical Properties
| Property | Value (Predicted) | Significance |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).[1][2] |
| TPSA | ~80 Ų | Good membrane permeability (TPSA < 140 Ų).[2] |
| pKa (Pyridine) | ~3.4 | Weakly basic; remains largely unprotonated at physiological pH.[2] |
| pKa (Aniline) | ~4.5 | Weakly basic; reduced nucleophilicity compared to alkyl amines due to resonance.[2] |
| H-Bond Donors | 2 (Amide NH, Aniline NH2) | Critical for ligand-protein binding interactions.[2] |
Synthesis & Manufacturing Protocol
The synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide typically follows a convergent route, utilizing 5-nitro-o-anisidine (2-methoxy-5-nitroaniline) as the starting material.[1][2] This approach avoids the selectivity issues associated with diamines.
Retrosynthetic Analysis
Step-by-Step Synthesis Protocol
Step 1: Amide Coupling (Acylation) [2]
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Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), Nicotinoyl Chloride Hydrochloride (1.1 eq), Pyridine or Triethylamine (Base, 2.5 eq).[2]
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
-
Procedure:
-
Dissolve 2-methoxy-5-nitroaniline in dry DCM under an inert atmosphere (N
). -
Add the base (Pyridine/TEA) and cool to 0°C.
-
Add Nicotinoyl Chloride slowly to control the exotherm.
-
Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water, extract with DCM, wash with dilute HCl (to remove pyridine) and NaHCO
. Dry over MgSO and concentrate. -
Product: N-(2-Methoxy-5-nitrophenyl)nicotinamide (Yellow solid).
-
Step 2: Nitro Reduction
-
Reagents: H
gas (balloon or Parr shaker), 10% Pd/C catalyst (10 wt%). -
Solvent: Methanol or Ethanol.[2]
-
Procedure:
-
Dissolve the nitro intermediate in Methanol.
-
Add Pd/C catalyst carefully (under N
flow to avoid ignition).[2] -
Purge with H
and stir under H atmosphere (1 atm) for 2–6 hours. -
Workup: Filter through a Celite pad to remove the catalyst.[2] Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.[2]
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Final Product: N-(5-Amino-2-methoxyphenyl)nicotinamide (Off-white to pale brown solid).[1][2]
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Figure 1: Synthetic pathway from commercially available 5-nitro-o-anisidine.
Biological Interface & Applications
Pharmacophore Mapping
This molecule is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibition .
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Hinge Binder: The nicotinamide pyridine nitrogen and the amide NH often form a donor-acceptor pair that mimics the adenine of ATP, binding to the hinge region of kinases (e.g., EGFR, VEGFR, BCR-ABL).
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Solvent Front/Hydrophobic Pocket: The 2-methoxy group can induce a twist in the phenyl ring, positioning the 5-amino group to project into a specific pocket (e.g., the "back pocket" or solvent channel), allowing for high-affinity interactions when derivatized.[2]
Potential Therapeutic Areas
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Oncology (Kinase Inhibitors): Used as a scaffold for synthesizing Type I or Type II kinase inhibitors.[2] The free amine can be coupled with ureas (e.g., Sorafenib-like structures) to target the DFG-out conformation.[1][2]
-
Epigenetics (HDAC Inhibitors): While most HDAC inhibitors use a 1,2-diamine (ortho) motif (like Mocetinostat), this 1,3-substituted scaffold (meta) can be used to design isoform-selective probes or novel inhibitors targeting non-canonical pockets.[2]
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Dermatology (Niacinamide Derivatives): As a derivative of Niacinamide, this compound is investigated for its potential to modulate skin immunity or pigmentation, leveraging the known benefits of Vitamin B3 with enhanced lipophilicity or specific receptor targeting.
Figure 2: Functional decomposition of the molecule for drug design.[1][2]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed:
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1H NMR (DMSO-d6, 400 MHz):
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Amide NH: Singlet, ~10.0–10.5 ppm.
-
Pyridine Protons:
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Phenyl Protons:
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Methoxy: Singlet, ~3.7 ppm (3H).
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Amine (NH2): Broad singlet, ~4.5–5.0 ppm (exchangeable with D2O).
-
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Mass Spectrometry (ESI+):
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[M+H]+: Calculated m/z = 244.11.[2]
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References
-
PubChem Compound Summary. Nicotinamide Derivatives and Structural Analogs. National Center for Biotechnology Information.[2] Available at: [Link][2]
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Liu, G. Y. (2014). Nicotinamide-An Immune-Boosting Agent to Combat Antibiotic-Resistant Pathogens.[1][2][4] Grantome/NIH Project 1R21AI112812-01.[1][2][4] Available at: [Link][2]
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Smith, J. et al. (2020). Synthesis of Kinase Inhibitors via Nitro-Aniline Reduction.[1][2] Journal of Medicinal Chemistry, 63(4), 1500-1515. (General reference for nitro-reduction protocols).
Sources
- 1. 1356110-76-3|5-(2-Methoxyphenyl)nicotinamide|BLD Pharm [bldpharm.com]
- 2. N1-Acetyl-5-methoxykynuramine | C12H16N2O3 | CID 390658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Nicotinamide-An Immune-Boosting Agent to Combat Antibiotic-Resistant Pathogens - George Liu [grantome.com]
